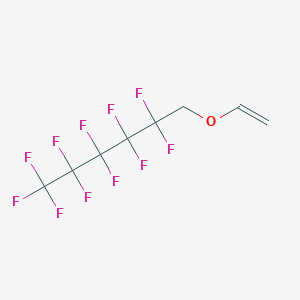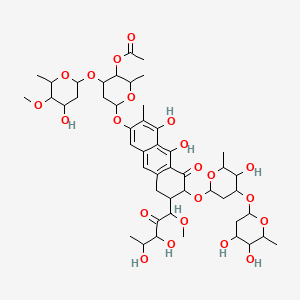
Cobalt(II)gluconatehydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El gluconato de cobalto(II) hidratado es un compuesto de coordinación con la fórmula empírica C₁₂H₂₂CoO₁₄·xH₂O. Es un polvo rosado que es soluble en agua y se utiliza en diversas aplicaciones científicas e industriales. El compuesto consta de iones cobalto(II) coordinados con ligandos gluconato y moléculas de agua.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El gluconato de cobalto(II) hidratado se puede sintetizar mediante la reacción de sales de cobalto(II), como el cloruro de cobalto(II) o el sulfato de cobalto(II), con ácido glucónico en una solución acuosa. La reacción generalmente ocurre a temperatura ambiente e implica la formación de un complejo entre los iones cobalto(II) y los ligandos gluconato. La solución resultante se evapora luego para obtener la forma hidratada sólida.
Métodos de Producción Industrial: En entornos industriales, la producción de gluconato de cobalto(II) hidratado sigue principios similares, pero a mayor escala. El proceso implica la adición controlada de sales de cobalto(II) a una solución de ácido glucónico, seguida de cristalización y secado para obtener el producto final. La pureza y el rendimiento del compuesto se optimizan mediante un control cuidadoso de las condiciones de reacción y los pasos de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones: El gluconato de cobalto(II) hidratado experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.
Reactivos y Condiciones Comunes:
Oxidación: El gluconato de cobalto(II) se puede oxidar a compuestos de cobalto(III) utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: El compuesto se puede reducir nuevamente a cobalto(II) utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Los ligandos en el gluconato de cobalto(II) se pueden sustituir por otros ligandos, como el amoníaco o la etilendiamina, en condiciones apropiadas.
Principales Productos Formados:
Oxidación: Gluconato de cobalto(III)
Reducción: Gluconato de cobalto(II)
Sustitución: Diversos complejos de cobalto(II) con diferentes ligandos
Aplicaciones Científicas De Investigación
El gluconato de cobalto(II) hidratado tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor para la síntesis de otros complejos de cobalto y como catalizador en diversas reacciones químicas.
Biología: El compuesto se estudia por su posible papel en los sistemas biológicos, incluidos sus efectos sobre la actividad enzimática y los procesos celulares.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, como en el tratamiento de ciertas enfermedades o como suplemento en condiciones de deficiencia de cobalto.
Industria: El gluconato de cobalto(II) hidratado se utiliza en la producción de pigmentos a base de cobalto, baterías y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción del gluconato de cobalto(II) hidratado implica su interacción con moléculas biológicas y vías celulares. Los iones cobalto pueden unirse a diversas proteínas y enzimas, afectando su actividad y función. El compuesto también puede influir en los estados redox celulares y generar especies reactivas de oxígeno, lo que lleva al estrés oxidativo y un posible daño celular. Estas interacciones se están estudiando para comprender los efectos del compuesto en los sistemas biológicos y sus posibles aplicaciones terapéuticas.
Comparación Con Compuestos Similares
El gluconato de cobalto(II) hidratado se puede comparar con otros compuestos de cobalto, como el cloruro de cobalto(II), el sulfato de cobalto(II) y el acetato de cobalto(II). Si bien estos compuestos comparten algunas similitudes en sus propiedades químicas y reactividad, el gluconato de cobalto(II) hidratado es único debido a sus ligandos gluconato, que proporcionan entornos de coordinación específicos y características de solubilidad. Esta singularidad lo hace adecuado para aplicaciones específicas en investigación e industria.
Compuestos Similares:
- Cloruro de cobalto(II)
- Sulfato de cobalto(II)
- Acetato de cobalto(II)
- Nitrato de cobalto(II)
Propiedades
Fórmula molecular |
C12H24CoO15 |
|---|---|
Peso molecular |
467.24 g/mol |
Nombre IUPAC |
cobalt(2+);2,3,4,5,6-pentahydroxyhexanoate;hydrate |
InChI |
InChI=1S/2C6H12O7.Co.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2 |
Clave InChI |
VBEDXQBAQADZLA-UHFFFAOYSA-L |
SMILES canónico |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[8-propyl-2,6-bis(4-propylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12301509.png)



![N-(3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12301538.png)




![6-Azabicyclo[3.2.1]octane Hydrochloride](/img/structure/B12301572.png)
![17-[5-(1,2-Dihydroxy-2-methylpropyl)-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12301582.png)

![9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate](/img/structure/B12301595.png)
![Methyl 2-[10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B12301598.png)
